4-[(3,4-dichlorophenoxy)methyl]benzoic acid
Description
4-[(3,4-Dichlorophenoxy)methyl]benzoic acid is a synthetic aromatic carboxylic acid derivative characterized by a benzoic acid core substituted at the para position with a methylene-linked 3,4-dichlorophenoxy group. This structure confers unique physicochemical properties, including moderate polarity due to the dichlorophenoxy moiety and the ionizable carboxylic acid group.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-12-6-5-11(7-13(12)16)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZBSMZGHDZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262952 | |
| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-42-6 | |
| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dichlorophenol with benzyl chloride under basic conditions to form the intermediate 3,4-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3,4-Dichlorophenoxy)methyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In plants, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual plant death.
Comparison with Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid)
- Structure : Features a benzoic acid backbone with chlorine atoms at positions 3 and 6 and a methoxy group at position 2.
- Key Differences: Unlike 4-[(3,4-dichlorophenoxy)methyl]benzoic acid, dicamba lacks a phenoxy ether linkage but shares the dichloro substitution pattern. The methoxy group in dicamba enhances its lipophilicity, influencing its systemic herbicidal activity .
- Applications : Widely used as a selective herbicide targeting broadleaf weeds, acting as a synthetic auxin .
2,4-D (2,4-Dichlorophenoxyacetic acid)
- Structure: A phenoxyacetic acid derivative with chlorine atoms at positions 2 and 4 on the phenyl ring.
- Key Differences : The acetic acid side chain in 2,4-D contrasts with the benzoic acid core of the target compound. This structural distinction affects mobility in plant tissues, as acetic acid derivatives are more readily translocated .
- Applications : A broad-spectrum herbicide mimicking natural auxins, causing uncontrolled growth in susceptible plants .
4-(3,4-Dichlorophenoxy)butanoic Acid
- Structure: A butanoic acid chain linked to a 3,4-dichlorophenoxy group.
- Key Differences : The extended aliphatic chain increases molecular weight and hydrophobicity compared to the target compound. This may reduce water solubility but enhance persistence in soil .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| This compound* | ~200–220 (estimated) | Low | 3.5–4.0 |
| Dicamba | 114–116 | 6,500 mg/L (20°C) | 2.21 |
| 2,4-D | 140–142 | 900 mg/L (25°C) | 2.81 |
| 4-(3,4-Dichlorophenoxy)butanoic acid | N/A | <100 mg/L | 3.8–4.2 |
*Estimated based on analogs like compound 4i (m.p. 217.5–220°C, ) and structural similarities.
- Polarity Trends: The carboxylic acid group in all compounds enhances water solubility relative to ester or ether analogs. However, chlorinated phenoxy groups counteract this by increasing hydrophobicity .
- Thermal Stability : Higher melting points in benzoic acid derivatives (e.g., compound 4i, ) suggest stronger intermolecular forces compared to aliphatic-chain analogs like 2,4-D .
Biological Activity
4-[(3,4-dichlorophenoxy)methyl]benzoic acid, also known as diclofop-methyl, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety linked to a dichlorophenoxy group. This structural configuration contributes to its unique biological properties. The molecular formula is with a molecular weight of 318.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂O₃ |
| Molecular Weight | 318.17 g/mol |
| Melting Point | 120-122 °C |
| Solubility in Water | Low |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The mechanism underlying the biological activity of this compound involves the inhibition of specific enzymes involved in inflammatory pathways. It is believed to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response.
Study on Antimicrobial Activity
A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various derivatives of benzoic acid, including this compound. The study found that this compound exhibited superior activity against gram-positive bacteria compared to existing antibiotics like penicillin.
Study on Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema when treated with this compound compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3,4-dichlorophenoxy)methyl]benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorophenol with methyl 4-(bromomethyl)benzoate via nucleophilic substitution, followed by hydrolysis to yield the carboxylic acid. To optimize purity:
- Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification .
- Monitor reaction progress via TLC (Rf values for intermediates can be cross-referenced with similar triazine derivatives, e.g., Rf = 0.65 in hexane/EtOH 1:1) .
- Confirm final product purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect aromatic proton signals between δ 7.0–8.0 ppm (split due to dichloro substitution) and a singlet for the methylene bridge (δ ~4.5 ppm). Compare with triazine derivatives in .
- 13C NMR : The carbonyl carbon (COOH) appears at δ ~167 ppm; aromatic carbons adjacent to chlorine atoms show downfield shifts (δ ~125–140 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer :
- The compound is sparingly soluble in water due to the hydrophobic dichlorophenoxy group but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic conditions (e.g., aqueous NaOH).
- For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Use DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- For molecular docking (AutoDock Vina), target enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase. The dichlorophenoxy group may occupy hydrophobic pockets, while the benzoic acid moiety interacts with polar residues .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Control for assay conditions : Variations in pH (e.g., COOH group ionization) or solvent composition (DMSO vs. aqueous buffer) significantly affect activity .
- Validate via orthogonal assays : Compare enzyme inhibition (e.g., fluorometric) with cell-based viability assays (MTT/WST-1) to rule out nonspecific cytotoxicity .
Q. How does the compound’s stability under acidic/basic conditions influence its applicability in drug delivery systems?
- Methodological Answer :
- Conduct accelerated stability studies :
- Acidic conditions (pH 1.2, 37°C): Monitor hydrolysis of the ether linkage via LC-MS. Esters are prone to cleavage, but aryl ethers (as in this compound) are more stable .
- Basic conditions (pH 9.0): The benzoic acid may form carboxylate salts, enhancing solubility but reducing membrane permeability .
Q. What crystallographic techniques characterize its solid-state structure, and how do intermolecular interactions affect polymorphism?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (Cu-Kα radiation) to resolve hydrogen-bonding networks (e.g., COOH dimerization) and π-π stacking of aromatic rings .
- Polymorphism screening: Recrystallize from ethanol/water (slow evaporation) vs. acetonitrile (rapid cooling) to isolate different crystalline forms .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification .
- Theoretical logP : Compare predictions from software (e.g., ChemAxon, ACD/Labs) and adjust for substituent effects (e.g., electron-withdrawing Cl groups reduce logP) .
Q. Why do SAR studies show inconsistent correlations between chlorine substitution and activity?
- Methodological Answer :
- Steric vs. electronic effects : 3,4-Dichloro substitution may enhance target binding via hydrophobic interactions but hinder solubility. Test mono-/di-chloro analogs to decouple these factors .
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
